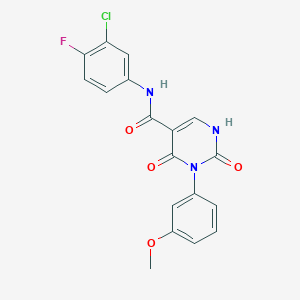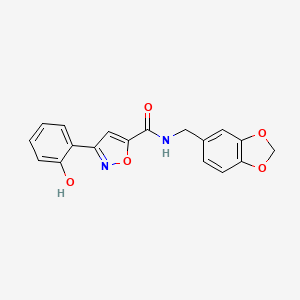![molecular formula C27H29ClN2O4 B11293525 7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293525.png)
7-Chloro-2-[3-(diethylamino)propyl]-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylamino Group: This step involves the alkylation of the core structure with diethylamine under basic conditions.
Addition of the Prop-2-en-1-yloxy Group: The final step involves the etherification reaction to introduce the prop-2-en-1-yloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential pharmacological activities. It has shown promise in preliminary studies as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: These compounds share a similar chromeno structure and are known for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse pharmacological properties and are used in various therapeutic applications.
Uniqueness
The uniqueness of 7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-[4-(PROP-2-EN-1-YLOXY)PHENYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and biological activities. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C27H29ClN2O4 |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
7-chloro-2-[3-(diethylamino)propyl]-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-16-33-20-11-8-18(9-12-20)24-23-25(31)21-17-19(28)10-13-22(21)34-26(23)27(32)30(24)15-7-14-29(5-2)6-3/h4,8-13,17,24H,1,5-7,14-16H2,2-3H3 |
InChI Key |
QMCGSMCWXQFTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B11293442.png)
![N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293447.png)
![5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293448.png)
![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293454.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11293462.png)

![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11293478.png)
![3-(4-chlorophenyl)-N-(2-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11293485.png)
![5-({4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11293486.png)

![Ethyl 4-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]benzoate](/img/structure/B11293505.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11293511.png)
![2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11293526.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293528.png)
